molecular formula C31H54O2 B1494908 Carnaubadiol

Carnaubadiol

Cat. No. B1494908
M. Wt: 458.8 g/mol
InChI Key: BPDZJMCTHRVRNC-UNXKSWITSA-N
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Biochemical Analysis

Biochemical Properties

Carnaubadiol plays a significant role in biochemical reactions, particularly in its interaction with protozoan parasites. It has been found to be active against Leishmania infantum promastigotes and amastigotes, as well as Trypanosoma cruzi trypomastigotes . The compound interacts with various enzymes and proteins within these parasites, disrupting their metabolic processes and leading to their death. This compound’s interaction with these biomolecules involves inhibition of key enzymes necessary for the survival and proliferation of the parasites .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In protozoan parasites, it disrupts cell signaling pathways and interferes with gene expression, leading to impaired cellular metabolism and eventual cell death . In mammalian cells, this compound has been observed to modulate immune responses, potentially enhancing the body’s ability to fight off infections . The compound’s influence on cell function includes alterations in cell signaling pathways, changes in gene expression, and modulation of cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules within protozoan parasites. This compound inhibits key enzymes involved in the parasites’ metabolic pathways, leading to a disruption of essential biochemical processes . Additionally, this compound may activate certain immune-related pathways in mammalian cells, enhancing the host’s defense mechanisms against infections . These interactions result in changes in gene expression and enzyme activity, ultimately leading to the compound’s antiprotozoal effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to four years . Over time, this compound’s antiprotozoal activity remains consistent, although long-term studies are needed to fully understand its effects on cellular function in both in vitro and in vivo models . Degradation of the compound under certain conditions may lead to a reduction in its efficacy, highlighting the importance of proper storage and handling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiprotozoal activity with minimal adverse effects . At higher doses, this compound may induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity. These findings underscore the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways within protozoan parasites. It interacts with enzymes and cofactors that are essential for the parasites’ survival and proliferation . The compound’s effects on metabolic flux and metabolite levels include inhibition of key enzymes, leading to a disruption of metabolic processes and a decrease in the production of essential metabolites . These interactions contribute to this compound’s antiprotozoal activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it exerts its effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Within protozoan parasites, this compound localizes to areas where it can effectively inhibit key enzymes and disrupt metabolic processes . In mammalian cells, the compound may localize to immune-related compartments, enhancing its ability to modulate immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carnaubadiol can be synthesized through a series of chemical reactions starting from dammarenediol. The synthetic route involves the oxidation of dihydrothis compound to produce the known compound (-)-(S)-5,6-dimethylheptan-2-one . The reaction conditions typically involve the use of oxidizing agents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves the extraction of carnauba wax from the leaves of Copernicia prunifera. The wax is then subjected to various chemical and spectroscopic methods to isolate this compound . This process includes the use of solvents and chromatographic techniques to purify the compound.

Comparison with Similar Compounds

Carnaubadiol is unique among triterpenes due to its specific structural features, such as the presence of both secondary and tertiary hydroxyl groups and an isopropenyl group . Similar compounds include:

This compound’s unique combination of functional groups and its specific biological activities distinguish it from these similar compounds.

properties

IUPAC Name

(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-2-hydroxy-5,6-dimethylhept-6-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54O2/c1-20(2)21(3)12-19-31(9,33)23-13-17-29(7)22(23)10-11-25-28(6)16-15-26(32)27(4,5)24(28)14-18-30(25,29)8/h21-26,32-33H,1,10-19H2,2-9H3/t21-,22-,23+,24+,25-,26+,28+,29-,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDZJMCTHRVRNC-UNXKSWITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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